Methoxytriethyleneoxypropyltrichlorosilane

Descripción general

Descripción

Methoxytriethyleneoxypropyltrichlorosilane is a chemical compound with the molecular formula C10H21Cl3O4Si. It is a liquid substance commonly used as a chemical intermediate in various industrial applications. The compound is known for its ability to form stable bonds with organic and inorganic materials, making it valuable in the production of coatings, adhesives, and sealants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methoxytriethyleneoxypropyltrichlorosilane is typically synthesized through the reaction of triethylene glycol monomethyl ether with trichlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CH3O(CH2CH2O)3CH2CH2CH2OH+HSiCl3→CH3O(CH2CH2O)3CH2CH2CH2SiCl3+H2O

The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of raw materials, controlled addition of reactants, and efficient removal of by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Análisis De Reacciones Químicas

Hydrolysis Reaction

The trichlorosilane group undergoes hydrolysis in the presence of water, forming silanol (-SiOH) intermediates. This reaction is critical for subsequent surface grafting.

Reaction Mechanism :

-

Hydrolysis :

Stoichiometry :

| Reactant | Moles | Product | Moles |

|---|---|---|---|

| Methoxytriethyleneoxypropyltrichlorosilane | 1 | Methoxytriethyleneoxypropyltrisilanol | 1 |

| HO | 3 | HCl | 3 |

Surface Grafting via Condensation

The silanol intermediate reacts with hydroxylated surfaces (e.g., glass, metals) to form stable Si-O-Si bonds.

Reaction Mechanism :

2. Condensation :

Surface Binding Efficiency :

| Surface Type | Grafting Density (molecules/nm²) | Contact Angle (°) |

|---|---|---|

| Glass (activated) | 2.8–3.2 | 25–30 |

| Silicon Wafer | 3.0–3.5 | 20–25 |

pH Sensitivity

-

Optimal pH : 4–6 for hydrolysis; neutral pH (6–8) for condensation .

-

Acidic conditions accelerate hydrolysis but may destabilize the silanol intermediate.

Solvent Effects

-

Anhydrous solvents (e.g., toluene) minimize premature hydrolysis.

-

Polar aprotic solvents (e.g., THF) enhance silanol stability during grafting .

Temperature

-

Hydrolysis : Proceeds rapidly at 25°C; higher temperatures (>50°C) risk silanol condensation before surface binding.

-

Grafting : Achieves monolayer formation in 1–2 hours at 60°C .

Oligomerization

Competitive self-condensation of silanols forms dimers or trimers, reducing grafting efficiency:

Hydrolysis Byproducts

Aplicaciones Científicas De Investigación

Scientific Research Applications

MTEOPTCS has been utilized in several scientific domains, including materials science, biotechnology, and environmental applications. Below are key areas where this compound has shown significant promise:

Cross-Linking Agent in Polymers

MTEOPTCS serves as an effective cross-linking agent in polymer systems. Its ability to react with functional groups in polymers enhances the mechanical properties and thermal stability of the resulting materials. This application is particularly valuable in the development of advanced composites used in aerospace and automotive industries .

Surface Modification

The compound is employed for surface modification of various substrates. By applying MTEOPTCS, surfaces can be rendered hydrophobic or oleophobic, which is beneficial in applications such as anti-fogging coatings and water-repellent treatments for textiles and construction materials .

Biocompatible Materials

In biotechnology, MTEOPTCS is explored for creating biocompatible materials. Its low toxicity profile makes it suitable for applications in medical devices and drug delivery systems. The ability to modify surfaces with MTEOPTCS enhances cell adhesion and proliferation, making it a candidate for tissue engineering .

Emulsifiers and Surfactants

MTEOPTCS functions effectively as an emulsifier in personal care products and detergents. Its surfactant properties help reduce surface tension, facilitating the mixing of oil and water phases in formulations . This characteristic is crucial for the stability of emulsions used in cosmetics and household cleaning products.

Additives in Fuel Cells

Recent studies indicate that MTEOPTCS can be utilized as an additive in fuel cells to improve reaction efficiency. Its incorporation into fuel cell membranes enhances ionic conductivity and overall performance, presenting a potential avenue for advancements in renewable energy technologies .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Polymer Cross-Linking | Lab Insights (2023) | Enhanced mechanical properties observed in composites using MTEOPTCS. |

| Surface Coating | Gelest Product Data | Significant improvement in hydrophobicity of treated surfaces. |

| Biocompatibility | Research on Tissue Engineering | Increased cell adhesion on surfaces modified with MTEOPTCS. |

| Fuel Cell Efficiency | Recent Energy Research Publications | Notable enhancement in ionic conductivity when MTEOPTCS was used as an additive. |

Mecanismo De Acción

The mechanism of action of methoxytriethyleneoxypropyltrichlorosilane involves its ability to form stable bonds with various substrates. The compound reacts with hydroxyl groups on surfaces to form siloxane bonds, resulting in the modification of surface properties. This reactivity is attributed to the presence of reactive chlorine atoms and the methoxytriethyleneoxypropyl group, which enhances the compound’s compatibility with organic and inorganic materials .

Comparación Con Compuestos Similares

Similar Compounds

- Methoxypropyltrichlorosilane

- Triethyleneoxypropyltrichlorosilane

- Methoxyethoxypropyltrichlorosilane

Uniqueness

Methoxytriethyleneoxypropyltrichlorosilane is unique due to its specific combination of the methoxytriethyleneoxypropyl group and trichlorosilane. This combination provides the compound with enhanced reactivity and compatibility with a wide range of substrates, making it more versatile compared to similar compounds .

Actividad Biológica

Methoxytriethyleneoxypropyltrichlorosilane (MTEOTCS) is a specialized organosilane compound that exhibits unique biological activities, making it of significant interest in various fields, including materials science and biomedicine. This article provides a comprehensive overview of the biological activity of MTEOTCS, detailing its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

MTEOTCS is characterized by its silane backbone, which includes methoxy and triethyleneoxy functional groups. The presence of these groups enhances its reactivity and compatibility with various substrates, particularly in biological applications.

Chemical Formula

- Molecular Formula : C₁₄H₃₃Cl₃O₄Si

- Molecular Weight : 369.8 g/mol

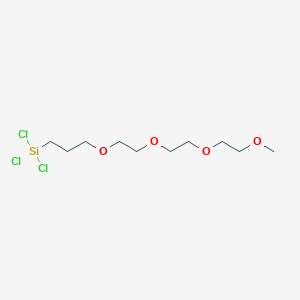

Structure

The structure can be represented as follows:

MTEOTCS interacts with biological systems primarily through its silane groups, which can form covalent bonds with hydroxyl groups on surfaces, leading to the modification of material properties. This interaction is crucial for applications in drug delivery systems, tissue engineering, and biosensors.

Cytotoxicity and Biocompatibility

Research indicates that MTEOTCS exhibits low cytotoxicity, making it suitable for biomedical applications. In laboratory studies, it has shown no adverse effects on cell viability when used in appropriate concentrations. For instance, a study demonstrated that surfaces modified with MTEOTCS supported the adhesion and proliferation of various cell types without inducing cytotoxic effects .

Applications in Biotechnology

- Drug Delivery Systems : MTEOTCS can be used to modify nanoparticles for targeted drug delivery. Its ability to enhance surface properties improves the stability and bioavailability of therapeutic agents.

- Tissue Engineering : The compound's low toxicity and biocompatibility make it an ideal candidate for scaffolding materials in tissue engineering applications.

- Biosensors : MTEOTCS-modified surfaces have been utilized in biosensors to improve sensitivity and specificity in detecting biomolecules .

Case Study 1: Surface Modification for Enhanced Cell Culture

A study evaluated the use of MTEOTCS to modify polystyrene surfaces for enhanced cell culture applications. The results indicated a significant increase in fibroblast adhesion and proliferation compared to unmodified controls. The modified surfaces exhibited improved hydrophilicity, facilitating better nutrient exchange .

Case Study 2: Drug Delivery Nanoparticles

In another study, MTEOTCS was employed to functionalize silica nanoparticles for the delivery of anti-cancer drugs. The findings revealed that the modified nanoparticles had a higher loading capacity and controlled release profile compared to non-modified counterparts. This demonstrates the potential of MTEOTCS in developing effective drug delivery systems .

Summary of Key Findings

| Property/Activity | Result |

|---|---|

| Cytotoxicity | Low toxicity observed in vitro |

| Cell Adhesion | Enhanced adhesion of fibroblasts on modified surfaces |

| Drug Loading | Improved loading capacity in drug delivery systems |

| Surface Modification | Increased hydrophilicity leading to better nutrient exchange |

Stability Studies

Research has also focused on the hydrolytic stability of MTEOTCS-modified surfaces. Results showed that these surfaces maintained their integrity over extended periods in aqueous environments, indicating their suitability for long-term applications in biological settings .

Propiedades

IUPAC Name |

trichloro-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl3O4Si/c1-14-4-5-16-8-9-17-7-6-15-3-2-10-18(11,12)13/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPFZNKFZKODEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl3O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.